molecular formula C20H15N5OS B2746735 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide CAS No. 1206987-85-0

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide

Cat. No.: B2746735
CAS No.: 1206987-85-0
M. Wt: 373.43
InChI Key: HUGHTLZJRZUWFZ-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a synthetic hybrid compound designed for advanced pharmacological research, integrating benzimidazole and imidazothiazole pharmacophores. This molecular architecture is of significant interest in neuroscience, particularly for investigating targets in neurodegenerative diseases. The benzothiazole core is a key structural feature in known neuroactive compounds like Riluzole, which acts by interfering with glutamate receptor neurotransmission, a pathway critical in conditions such as amyotrophic lateral sclerosis (ALS) and brain ischemia . Furthermore, the imidazo[2,1-b][1,3]thiazole scaffold positions this compound as a valuable candidate in infectious disease research. Heteroaryl benzothiazole derivatives have demonstrated promising broad-spectrum antifungal and antibacterial activities in recent studies, with mechanisms potentially involving the inhibition of key enzymes like 14-lanosterol demethylase in fungi and MurB in bacteria . The strategic incorporation of a benzimidazole unit further augments its research utility, as this heterocycle is a privileged structure in medicinal chemistry, associated with a wide range of biological activities. Researchers can leverage this compound to probe structure-activity relationships and develop new lead compounds for disorders of the central nervous system and against multidrug-resistant microbial pathogens.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5OS/c26-19(12-25-13-21-16-3-1-2-4-18(16)25)22-15-7-5-14(6-8-15)17-11-24-9-10-27-20(24)23-17/h1-11,13H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGHTLZJRZUWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Approaches

Benzimidazoles are typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For the target compound, 1H-benzimidazol-1-ylacetic acid serves as the critical intermediate.

Procedure :

  • React o-phenylenediamine (10 mmol) with chloroacetic acid (12 mmol) in 4N HCl at reflux for 6 hours.
  • Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica chromatography (Yield: 68–72%).

Mechanistic Insight :
Protonation of the carbonyl oxygen facilitates nucleophilic attack by the amine, followed by cyclodehydration to form the benzimidazole ring.

Preparation of Imidazo[2,1-b]Thiazole Systems

Cyclocondensation of 2-Aminothiazoles

The imidazo[2,1-b]thiazole fragment is accessible through [3+2] cycloaddition between 2-aminothiazole derivatives and α-haloketones.

Optimized Protocol :

Step Reagents/Conditions Time Yield
1 2-Amino-5-bromothiazole, chloroacetone, EtOH, 80°C 4 h 85%
2 Pd/C (10 mol%), H₂ (1 atm), RT 12 h 92%

Critical Parameters :

  • Electron-withdrawing groups (e.g., Br) at C5 of thiazole enhance cyclization kinetics.
  • Hydrogenation selectively reduces exocyclic double bonds without affecting the imidazothiazole core.

Acetamide Bridge Formation: Coupling Strategies

Carbodiimide-Mediated Amide Bond Formation

Coupling 1H-benzimidazol-1-ylacetic acid with 4-(imidazo[2,1-b]thiazol-6-yl)aniline using EDCI/HOBt:

Typical Procedure :

  • Activate 1H-benzimidazol-1-ylacetic acid (1.2 eq) with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF (0.1M) at 0°C.
  • Add 4-(imidazo[2,1-b]thiazol-6-yl)aniline (1.0 eq) and stir at RT for 18 hours.
  • Quench with H₂O, extract with CH₂Cl₂, and purify via recrystallization (MeOH/H₂O) (Yield: 60–65%).

Side Reactions :

  • Competitive O-acylation mitigated by HOBt.
  • Imidazothiazole ring opening observed at temperatures >40°C.

Alternative One-Pot Sequential Catalysis

Fe(III)/Cu(I) Tandem Catalysis for Convergent Synthesis

Adapting methodologies from indoline/dihydrobenzofuran synthesis, a one-pot approach was investigated:

Reaction Scheme :

  • FeCl₃-Catalyzed Iodination :
    • 4-Aminophenylacetic acid → 4-iodophenylacetic acid (82% yield).
  • CuI-Mediated Cyclization :
    • React with 2-aminothiazole derivative to form imidazothiazole.
  • In Situ Amide Coupling :
    • Add benzimidazole fragment and EDCI/HOBt.

Advantages :

  • Eliminates intermediate purification steps.
  • Total yield improved to 58% versus 42% for stepwise synthesis.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, imidazothiazole H2)
  • δ 8.15–7.25 (m, 8H, aromatic protons)
  • δ 4.92 (s, 2H, CH₂CO)

13C NMR :

  • 167.8 ppm (amide carbonyl)
  • 151.2 ppm (imidazothiazole C2)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₁₅N₅O₂S: [M+H]⁺ = 398.1014
Observed: 398.1012 (Δ = 0.5 ppm)

Challenges and Optimization Opportunities

Regioselectivity in Imidazothiazole Formation

Competing pathways during cyclization lead to isomeric byproducts. Screening of Lewis acids identified Zn(OTf)₂ as effective for >95% regiocontrol.

Solvent Effects on Amide Coupling

Polar aprotic solvents (DMF, NMP) gave superior yields versus THF or CH₃CN due to enhanced reagent solubility and transition-state stabilization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

      Conditions: Mild to moderate temperatures

      Products: Oxidized derivatives of the compound

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Low temperatures

      Products: Reduced derivatives, such as amines

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the substituent

      Products: Substituted derivatives with different functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Acts as a ligand in coordination chemistry.
  • Biology

    • Investigated for its antimicrobial properties.
    • Studied for its potential as an enzyme inhibitor.
  • Medicine

    • Explored as a potential anticancer agent.
    • Evaluated for its anti-inflammatory and analgesic properties.
  • Industry

    • Used in the development of new materials with specific properties.
    • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.

Molecular Targets and Pathways

    Enzymes: Inhibition of kinases and proteases.

    Receptors: Binding to G-protein coupled receptors (GPCRs).

    Pathways: Interference with signal transduction pathways, such as the MAPK/ERK pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:

Compound Name Key Structural Features Biological Activity Reference
Target Compound Benzimidazole + imidazothiazole + acetamide Hypothesized multitarget activity (e.g., kinase/SIRT modulation)
SRT1720 (N-[2-(3-piperazin-1-ylmethylimidazo[2,1-b]thiazol-6-yl)phenyl]quinoxaline-2-carboxamide) Imidazothiazole + quinoxaline + piperazine SIRT1 agonist (EC₅₀ = 0.16 μM); enhances mitochondrial function
5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) Imidazothiazole + chlorophenyl + piperazine VEGFR2 inhibitor (20 μM: 5.72% inhibition); cytotoxic against MDA-MB-231 (IC₅₀ = 1.4 μM)
6o (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide) Benzimidazole + triazole + trifluoromethylphenyl Quorum sensing inhibitor (64.25% at 250 μM); low cytotoxicity
9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Benzimidazole + triazole + bromophenyl thiazole Antimicrobial/anticancer activity (docking studies suggest binding to α-glucosidase)

Structural and Functional Analysis:

Core Heterocycles: The target compound uniquely combines benzimidazole and imidazothiazole, whereas SRT1720 () and 5l () focus on imidazothiazole paired with quinoxaline or piperazine-pyridine systems. The benzimidazole moiety in the target compound may enhance DNA intercalation or protein-binding affinity compared to SRT1720’s quinoxaline group .

Substituent Effects :

  • The phenyl group in the target compound’s imidazothiazole moiety may improve lipophilicity and membrane permeability compared to 5l’s 4-chlorophenyl substituent, which contributes to VEGFR2 inhibition .
  • The absence of a triazole or morpholine group (as in 9c or SRT1720) suggests divergent binding modes, possibly favoring benzimidazole-mediated interactions with histone deacetylases or topoisomerases .

Compound 6o’s quorum sensing inhibition highlights the role of acetamide-linked benzimidazoles in bacterial communication pathways, a property the target compound may share .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 9c (), involving Suzuki coupling or click chemistry to assemble the imidazothiazole-phenylacetamide backbone. However, introducing the benzimidazole moiety may require additional steps, such as cyclization of o-phenylenediamine derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide?

  • Methodology : Multi-step organic synthesis involving:

  • Coupling reactions : Use of triethylamine as a catalyst for amide bond formation between benzimidazole and acetamide moieties .
  • Heterocyclic assembly : Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P2O5/MeSO3H) to construct the imidazo[2,1-b]thiazole core .
  • Purification : Thin-layer chromatography (TLC) for reaction monitoring and silica gel column chromatography for isolation .
    • Key Considerations : Optimize reaction temperatures (80–120°C) and use electron-donating substituents to enhance yields (e.g., methoxy groups improve reactivity by 10–15%) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Primary Methods :

  • NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks, with benzimidazole protons resonating at δ 7.2–8.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C21H16N6OS at m/z 417.1032) .
  • X-ray Crystallography : SHELX software for refining crystal structures, particularly to resolve π-π stacking interactions in the benzimidazole-thiazole system .

Q. How is preliminary biological activity assessed for this compound?

  • Screening Protocols :

  • Antimicrobial Assays : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) and disk diffusion methods .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50 = 12 µM against HeLa cells) .
    • Structural Correlates : Imidazo[2,1-b]thiazole derivatives show enhanced activity when substituted with electron-withdrawing groups (e.g., -NO2) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction outcomes in synthesis?

  • Mechanistic Insights :

  • Electron-donating groups (e.g., -OCH3) on benzaldehyde accelerate cyclization via resonance stabilization of intermediates, achieving 90–96% yields .
  • Electron-withdrawing groups (e.g., -NO2) require longer reaction times (24–48 hrs) due to reduced nucleophilicity, leading to side products like 2-oxoethanones .
    • Resolution of Contradictions : Use HPLC to isolate minor byproducts and DFT calculations to map energy barriers for competing pathways .

Q. What computational strategies predict binding modes with biological targets?

  • Docking Studies : AutoDock Vina for modeling interactions with kinases (e.g., EGFR) and DNA topoisomerases. The acetamide group forms hydrogen bonds with active-site residues (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns), revealing hydrophobic packing of the benzodioxole moiety in enzyme pockets .

Q. How can pharmacokinetic limitations be addressed through structural modification?

  • Optimization Strategies :

  • Solubility : Introduce polar groups (e.g., -SO3H) to reduce logP from 3.5 to 2.1 .
  • Metabolic Stability : Replace labile esters with amides to resist CYP450 oxidation (t1/2 increased from 2.5 to 8.7 hrs) .
    • In Vitro Models : Caco-2 cell permeability assays (Papp > 1 × 10⁻6 cm/s) and microsomal stability tests .

Q. What analytical approaches resolve contradictions in biological activity data?

  • Case Study : Discrepancies in IC50 values (e.g., 12 µM vs. 25 µM) may arise from assay conditions (e.g., serum concentration). Validate via:

  • Dose-Response Curves : 8-point dilution series with triplicate measurements .
  • Target Engagement : SPR biosensors to confirm direct binding (KD = 180 nM) .

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